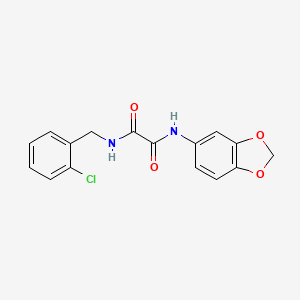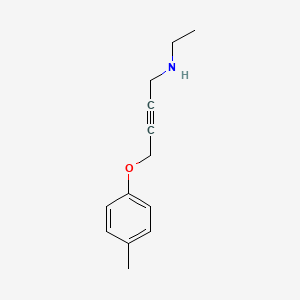![molecular formula C21H35NO B5250573 1-[6-(4-tert-butylphenoxy)hexyl]piperidine](/img/structure/B5250573.png)
1-[6-(4-tert-butylphenoxy)hexyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-tert-butylphenoxy)hexyl]piperidine is a synthetic organic compound characterized by the presence of a piperidine ring attached to a hexyl chain, which is further substituted with a 4-tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-tert-butylphenoxy)hexyl]piperidine typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of alkylation reactions, starting from a suitable hexyl halide.
Introduction of the 4-tert-butylphenoxy Group: This step involves the reaction of the hexyl chain with 4-tert-butylphenol in the presence of a base, such as potassium carbonate, to form the ether linkage.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of the terminal halide on the hexyl chain with piperidine under basic conditions, typically using sodium hydride or potassium tert-butoxide as the base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(4-tert-butylphenoxy)hexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-[6-(4-tert-butylphenoxy)hexyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a ligand for histamine H3 receptors and monoamine oxidase B inhibitors, showing potential in the treatment of neurodegenerative diseases such as Parkinson’s disease.
Biological Studies: The compound is studied for its effects on various biological targets, including its affinity for receptors and enzymes.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-[6-(4-tert-butylphenoxy)hexyl]piperidine involves its interaction with specific molecular targets:
Histamine H3 Receptors: The compound acts as an antagonist, blocking the receptor and modulating the release of neurotransmitters.
Monoamine Oxidase B Inhibition: It inhibits the enzyme monoamine oxidase B, preventing the breakdown of dopamine and thereby increasing its levels in the brain.
Comparison with Similar Compounds
1-[6-(4-tert-butylphenoxy)hexyl]piperidine can be compared with other similar compounds, such as:
1-(3-(4-tert-butylphenoxy)propyl)piperidine: This compound has a shorter alkyl chain and exhibits different pharmacokinetic properties.
4-tert-butylphenoxyalkoxyamines: These compounds have variations in the alkyl chain length and the nature of the amine group, affecting their biological activity.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities and make it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-[6-(4-tert-butylphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-21(2,3)19-11-13-20(14-12-19)23-18-10-5-4-7-15-22-16-8-6-9-17-22/h11-14H,4-10,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBLGBIDHZFDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5250493.png)
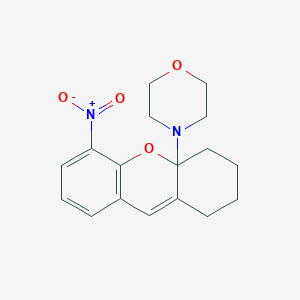
![4-fluoro-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5250514.png)
![methyl N-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B5250522.png)
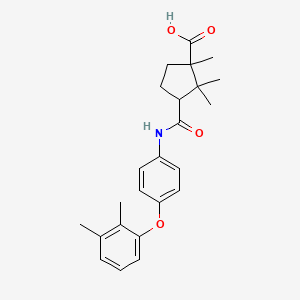
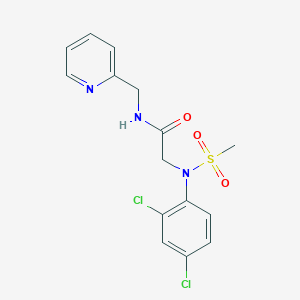
![4-methoxy-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5250542.png)
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5250543.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5250550.png)
![1-(4-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5250557.png)
![3,5-bis(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5250560.png)

